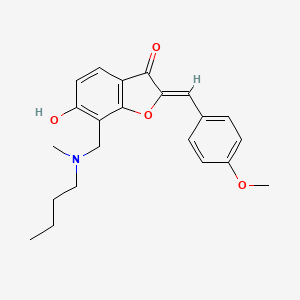

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

説明

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules, and it is modified with functional groups that may enhance its chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position on the benzofuran ring.

Attachment of the Butyl(methyl)amino Group: This step often involves nucleophilic substitution reactions where a butyl(methyl)amine is introduced to the benzofuran core.

Formation of the Methoxybenzylidene Moiety: This can be achieved through condensation reactions between the benzofuran derivative and 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The amino group can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

In chemistry, (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural similarity to other bioactive benzofuran derivatives suggests potential as a lead compound in drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as optical or electronic materials. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

作用機序

The mechanism of action of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy and amino groups could form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core may intercalate with DNA or interact with hydrophobic pockets in proteins.

類似化合物との比較

Similar Compounds

Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran-3(2H)-one share structural similarities but lack the butyl(methyl)amino group.

Hydroxybenzofurans: Compounds like 6-hydroxybenzofuran derivatives are similar but may differ in the position or nature of substituents.

Aminobenzofurans: Compounds with amino groups attached to the benzofuran core, such as 7-amino-6-hydroxybenzofuran derivatives.

Uniqueness

The uniqueness of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the butyl(methyl)amino group, hydroxy group, and methoxybenzylidene moiety in a single molecule allows for a wide range of interactions and applications that may not be possible with simpler benzofuran derivatives.

生物活性

The compound (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that benzofuran derivatives could inhibit cell proliferation in leukemia cells with IC50 values ranging from 0.1 µM to 5 µM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-7-((butyl(methyl)amino)methyl)... | K562 (Leukemia) | 0.5 |

| 2-aroylbenzofuran derivative | HL60 (Leukemia) | 0.1 |

| Bromomethyl-substituted benzofuran | A549 (Lung Cancer) | 16.4 |

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, which are crucial in the pathogenesis of chronic inflammatory diseases . The inhibition of NF-κB activity has been highlighted as a key mechanism through which these compounds exert their anti-inflammatory effects.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1000 | 62 | 93.8 |

| IL-1 | 500 | 10 | 98 |

| IL-8 | 300 | 87 | 71 |

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been explored. Compounds related to this compound have shown moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging between 16 to 64 µg/mL . This suggests a potential application in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases . The Annexin V-FITC assay has demonstrated early apoptotic changes in treated cells.

- Inhibition of Tubulin Polymerization : Some benzofurans act as tubulin polymerization inhibitors, disrupting the mitotic spindle formation and leading to cell cycle arrest . This mechanism is particularly relevant for anticancer activity.

- Modulation of Signaling Pathways : The compound may modulate various signaling pathways, including NF-κB and AKT pathways, which are critical in cancer cell survival and proliferation .

Case Studies

Several case studies have illustrated the efficacy of benzofuran derivatives in preclinical models:

- Study on Leukemia Cells : A recent study evaluated the effects of a series of benzofuran derivatives on K562 leukemia cells, reporting significant reductions in cell viability and induction of apoptosis through ROS generation . The results support the potential use of these compounds as therapeutic agents in leukemia treatment.

- Animal Models : In vivo studies using murine models have shown that certain benzofuran derivatives significantly reduce tumor growth without adverse effects on body weight or organ size, indicating a favorable safety profile .

特性

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-5-12-23(2)14-18-19(24)11-10-17-21(25)20(27-22(17)18)13-15-6-8-16(26-3)9-7-15/h6-11,13,24H,4-5,12,14H2,1-3H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLDXMGMIUOAAQ-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。